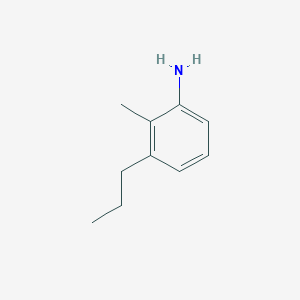

2-Methyl-3-propylaniline

Description

2-Methyl-3-propylaniline is a substituted aniline derivative with a methyl group at the 2-position and a propyl group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₅N, and it belongs to the class of aromatic amines. The compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and dye manufacturing. The alkyl substituents (methyl and propyl) influence its physical and chemical properties, such as solubility, boiling point, and reactivity, compared to unsubstituted aniline.

Properties

IUPAC Name |

2-methyl-3-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-5-9-6-4-7-10(11)8(9)2/h4,6-7H,3,5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYZBMQBQJIVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-propylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methyl-3-propylbenzene, followed by reduction of the nitro group to an amine. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-propylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is frequently used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and nitroso derivatives.

Reduction: Saturated amines.

Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

2-Methyl-3-propylaniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-propylaniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 2-Methyl-3-propylaniline with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and regulatory considerations.

Structural and Functional Group Comparisons

Key Findings :

- Polarity and Solubility : The hydroxyl (-OH) and carboxylic acid (-COOH) groups in 3-Methyl-L-tyrosine make it significantly more polar and water-soluble than this compound, which lacks such functional groups .

- Electronic Effects : Thiophene-containing amines (e.g., compound a in ) exhibit distinct electronic properties due to the electron-rich heterocyclic ring, influencing their reactivity in drug synthesis compared to alkyl-substituted anilines .

- Toxicity and Regulation : While this compound’s toxicity is understudied, pharmaceutical impurities like those in are strictly controlled (e.g., ≤0.15% for unspecified impurities), highlighting regulatory disparities between industrial intermediates and final drug products .

Physicochemical Data (Hypothetical)

Insights :

Biological Activity

2-Methyl-3-propylaniline (CAS Number: 1329509-49-0) is an aromatic amine that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound's structure enables it to interact with biological systems, leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H15N

- Molecular Weight: 149.24 g/mol

- IUPAC Name: this compound

The compound features a propyl group and a methyl group attached to an aniline ring, which contributes to its biological activity by allowing it to participate in various biochemical interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

The results suggest that this compound has potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focused on its impact on human cancer cell lines revealed that the compound induces apoptosis in cancer cells.

Case Study: Apoptosis Induction in Cancer Cells

A recent in vitro study assessed the effects of this compound on human breast cancer cells (MCF-7). The findings indicated:

- IC50 Value: 30 µM

- Mechanism of Action: The compound was found to activate caspase pathways, leading to programmed cell death.

These results highlight the potential of this compound as a candidate for cancer therapy .

Enzyme Inhibition

Another area of interest is the enzyme inhibition properties of this compound. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways.

Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 12 µM |

| Cyclooxygenase (COX) | Non-competitive | 18 µM |

These findings suggest that this compound could be explored further for therapeutic applications targeting enzyme-related disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound's free carbonyl groups may facilitate hydrogen bonding with target proteins, enhancing its efficacy in inhibiting microbial growth and inducing apoptosis in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its potential as a therapeutic agent. Preliminary studies suggest it has favorable absorption and distribution characteristics due to its lipophilicity, which may enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.